molecular formula C9H9N3OS B268665 N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide

N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide

Cat. No. B268665
M. Wt: 207.25 g/mol
InChI Key: QNCSXQVBKZMOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide, also known as MTIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIP is a selective inhibitor of the delta-opioid receptor, which makes it an attractive target for drug development and research.

Scientific Research Applications

N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug development. N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's selective inhibition of the delta-opioid receptor makes it an attractive target for the development of analgesics, antidepressants, and anti-inflammatory drugs.

Mechanism of Action

N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide selectively binds to the delta-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, mood regulation, and immune function. N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's binding to the delta-opioid receptor results in the activation of downstream signaling pathways, leading to the modulation of neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including analgesia, antidepressant-like effects, and anti-inflammatory effects. N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's selective inhibition of the delta-opioid receptor results in the modulation of pain perception, mood, and immune function.

Advantages and Limitations for Lab Experiments

N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's selective inhibition of the delta-opioid receptor makes it an attractive target for drug development and research. However, N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's limited solubility and stability in aqueous solutions can pose challenges for lab experiments. Additionally, the lack of selectivity for other opioid receptors can result in unwanted side effects.

Future Directions

For N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide research include the development of more selective and potent delta-opioid receptor ligands, the investigation of N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's effects on other physiological systems, and the exploration of N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's potential applications in drug development.

Synthesis Methods

N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with methylamine. The resulting product is N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide, which can be purified using chromatography techniques.

properties

Product Name

N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

N-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C9H9N3OS/c1-10-9(13)7-5-6(11-12-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,13)(H,11,12)

InChI Key

QNCSXQVBKZMOCA-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NNC(=C1)C2=CC=CS2

Canonical SMILES

CNC(=O)C1=NNC(=C1)C2=CC=CS2

Origin of Product

United States

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